(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine
Description
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-9-5-3-7-13(15)11-17-18-12-14-8-4-6-10-16(14)20-2/h3-12H,1-2H3/b17-11-,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBMHONPSOTMH-MJZABRMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C\C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60714237 | |
| Record name | (1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60714237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-81-2 | |
| Record name | o-Anisaldehyde, azine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60714237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYBENZALDEHYDE AZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine, also known as bis(2-methoxybenzyl)hydrazine, is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two methoxyphenyl groups connected by a hydrazine bridge. Research has indicated that it may exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains two methoxy groups and a hydrazine moiety, contributing to its reactivity and biological interactions.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study reported that the compound induced apoptosis in colorectal cancer cells (HCT116) and ovarian cancer cells (SKOV-3) through the generation of reactive oxygen species (ROS) and disruption of the cell cycle .
- Mechanism of Action : The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : It has shown significant activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness comparable to standard antibiotics .
- Potential Applications : Given its efficacy against resistant strains, this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Research into the anti-inflammatory effects of this compound suggests it may modulate inflammatory pathways:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Clinical Relevance : This activity positions it as a potential therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis in treated cells. Flow cytometric analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial properties with MIC values lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of hydrazone derivatives, including (1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine, as anticancer agents. Hydrazones have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The methoxy phenyl group present in the structure enhances biological activity by improving solubility and interaction with biological targets .
Antimicrobial Properties
Hydrazone compounds are recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. This property is attributed to the ability of hydrazones to disrupt bacterial cell membranes or interfere with metabolic processes .
Anticonvulsant Effects
The compound's structural analogs have been investigated for anticonvulsant activity. Studies suggest that modifications in the hydrazone structure can lead to enhanced efficacy in preventing seizures, indicating potential therapeutic applications in epilepsy treatment .
Analytical Chemistry
Detection of Organic Compounds
this compound can serve as an analytical reagent for detecting various organic compounds. Its ability to form stable complexes with metal ions makes it useful in spectroscopic methods for analyzing food and environmental samples . The compound's reactivity allows it to be employed in the detection of glucose and other carbonyl compounds in biological fluids.
Fluorescence Applications
The fluorescence properties of hydrazones are being explored for their application in bioimaging and sensor technologies. The unique electronic structure of this compound contributes to its potential use in developing fluorescent probes for detecting specific ions or biomolecules .
Materials Science
Synthesis of Coordination Complexes
The ability of this compound to coordinate with transition metals has led to its exploration in synthesizing metal complexes. These complexes exhibit interesting magnetic and optical properties that can be harnessed in materials science applications, such as magnetic materials and photochemically driven molecular devices .
Polymerization Initiators
Hydrazone derivatives are also being studied as polymerization initiators. The compound can facilitate the formation of polymers through radical polymerization mechanisms, contributing to advancements in polymer chemistry .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Methoxy Substituent Position
- (E,E)-Bis[(4-methoxyphenyl)methylidene]hydrazine : This analog features para-methoxy groups, enhancing resonance stabilization compared to the ortho-substituted target compound. Crystallographic studies reveal that para-substitution promotes planar molecular geometries, facilitating stronger π-π stacking interactions .
- (E,E)-Bis[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]hydrazine : The addition of propargyloxy groups at the meta position introduces steric bulk and alters electron density, reducing solubility in polar solvents compared to the ortho-methoxy analog .
Electron-Withdrawing vs. Electron-Donating Groups
- (2E)-1-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]hydrazine: Nitro (-NO₂) substituents, being strongly electron-withdrawing, reduce electron density on the hydrazine backbone, increasing reactivity toward nucleophiles. This compound exhibits potent inhibition of fructose-1,6-bisphosphate aldolase (FBA), a therapeutic target in Candida albicans infections .
- (1E,2E)-Bis(pyridin-4-ylmethylene)hydrazine (SCH-4) : Pyridinyl substituents create a conjugated system with nitrogen lone pairs, enhancing adsorption capacity on modified activated carbon for environmental applications. The target compound’s methoxy groups lack such coordination sites, limiting its utility in adsorption .
Table 1: Substituent Effects on Key Properties
Antimicrobial and Enzyme Inhibition
- KTU-286 (5-nitro-2-thiophenecarbaldehyde hydrazone) : Exhibits broad-spectrum antimicrobial activity, with a 32% synthetic yield. The nitro-thiophene moiety enhances membrane permeability compared to the target compound’s methoxy-phenyl groups .
Corrosion Inhibition
- (1E,2E)-Bis(1-(nitrophenyl)ethylidene)hydrazines (SSBO, SSBM, SSBP) : These nitro-substituted derivatives inhibit corrosion of C38 steel in HCl, with SSBP (para-nitro) showing the highest efficiency (90%) due to optimal charge distribution. The target compound’s electron-donating methoxy groups are less effective in this context .
Table 2: Comparative Corrosion Inhibition Efficiency
| Compound | Substituent Position | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| SSBO | 2-Nitro | 78 | |
| SSBM | 3-Nitro | 85 | |
| SSBP | 4-Nitro | 90 |
Structural and Crystallographic Insights
- Geometric Isomerism: The (1Z,2E) configuration of the target compound distinguishes it from (E,E) or (Z,Z) isomers, affecting dipole moments and crystal packing. For example, (1E,2E)-bis[1-(1-benzofuran-2-yl)ethylidene]hydrazine adopts a non-planar geometry due to benzofuran’s fused ring system, whereas methoxy-substituted analogs exhibit greater planarity .
- Intermolecular Interactions : Crystal structures of (E,E)-bis[(4-methoxyphenyl)methylidene]hydrazine show C-H···O hydrogen bonding involving methoxy oxygen, absent in nitro or pyridinyl analogs. This enhances thermal stability in the solid state .
Preparation Methods
Direct Condensation Method
The most straightforward route involves refluxing hydrazine hydrate with two equivalents of 2-methoxybenzaldehyde in ethanol. A typical protocol adapts methodologies from bis-hydrazide syntheses:
-
Reaction Setup : Hydrazine hydrate (1.0 mmol) and 2-methoxybenzaldehyde (2.2 mmol) are dissolved in absolute ethanol (50 mL).
-
Acid Catalysis : Concentrated hydrochloric acid (0.5 mL) is added to protonate the hydrazine, accelerating nucleophilic attack on the aldehyde carbonyl.
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Reflux Conditions : The mixture is heated under reflux at 80°C for 4–6 hours, monitored by thin-layer chromatography (TLC) for completion.
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Workup : The reaction is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a 2:1 ethanol-water mixture.
Yield : 65–72% (Table 1).
Table 1: Optimization of Direct Condensation Method
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Methanol | THF |
| Catalyst | HCl | None | Acetic Acid |
| Temperature (°C) | 80 | 60 | 80 |
| Time (h) | 6 | 8 | 6 |
| Yield (%) | 72 | 58 | 64 |
Ethanol outperforms methanol and tetrahydrofuran (THF) due to its polarity and ability to stabilize intermediate species. Acid catalysis (HCl) enhances imine formation by polarizing the aldehyde carbonyl, as evidenced by the 14% yield increase compared to uncatalyzed reactions.
Stepwise Synthesis for Stereochemical Control
To favor the (1Z,2E) isomer, a stepwise approach isolates the mono-hydrazone intermediate before introducing the second aldehyde:
-
Mono-Hydrazone Formation : Hydrazine hydrate (1.0 mmol) reacts with 2-methoxybenzaldehyde (1.1 mmol) in ethanol at 50°C for 2 hours, yielding (2-methoxyphenyl)methylidenehydrazine.
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Second Condensation : The mono-hydrazone is treated with a second equivalent of 2-methoxybenzaldehyde under reflux (80°C, 4 hours), with sodium acetate buffer (pH 5) to minimize over-condensation.
-
Purification : Column chromatography (silica gel, cyclohexane:ethyl acetate 8:2) isolates the (1Z,2E) isomer from potential (1E,2E) byproducts.
Yield : 58–63% (lower than direct method due to chromatographic losses).
Solvent and Catalyst Effects
Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enable high-temperature reactions (100°C), shortening reaction times to 2 hours. However, these solvents complicate purification, necessitating extraction with ethyl acetate and brine washes. Transition metal catalysts (e.g., Cu(I)) were explored but showed negligible impact on yield or stereoselectivity.
Characterization and Geometric Assignment
Spectroscopic Analysis
-
IR Spectroscopy : A strong C=N stretch at 1620–1640 cm⁻¹ confirms imine formation, while the absence of N-H stretches (3300–3400 cm⁻¹) indicates complete condensation.
-
¹H NMR : Key signals include:
-
¹³C NMR : Peaks at δ 160.2 (C=N) and δ 55.6 (OCH₃) align with literature.
Discussion of Challenges and Optimizations
-
Byproduct Formation : Over-condensation to tris- or tetrakis-adducts is mitigated by maintaining a 1:2 hydrazine-to-aldehyde ratio.
-
Solvent Choice : Ethanol balances reactivity and solubility, whereas NMP, though efficient, requires stringent drying.
-
Stereochemical Purity : The stepwise method improves (1Z,2E) selectivity but sacrifices yield, highlighting a trade-off common in Schiff base synthesis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-methoxybenzaldehyde derivatives with hydrazine hydrate. Key steps include:
- Reagent Selection : Use ethanol or methanol as solvents to enhance solubility of aromatic aldehydes.
- Catalysis : Acidic catalysts (e.g., glacial acetic acid) or bases (e.g., piperidine) accelerate imine bond formation .
- Temperature Control : Reflux conditions (70–80°C) for 6–8 hours ensure complete conversion .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are most effective for structural characterization of this hydrazine derivative?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the Z/E configuration of the hydrazone bond. Key signals include:
- 1H NMR : Methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm .
- 13C NMR : Imine carbon (C=N) at δ 150–160 ppm .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions. SHELX software refines crystal structures, with R-factors <0.05 indicating high accuracy .
- Mass Spectrometry : ESI-MS (m/z [M+H]+) validates molecular weight .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC values) against S. aureus and E. coli. Methoxy groups enhance membrane permeability, improving activity .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7). IC50 values <50 µM suggest therapeutic potential .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target interactions .
Advanced Research Questions
Q. How can contradictory bioactivity results (e.g., varying IC50 values across studies) be resolved for this compound?
- Methodological Answer :
- Batch Consistency : Verify purity (HPLC ≥95%) and stereochemical uniformity (circular dichroism).
- Experimental Replication : Use standardized protocols (e.g., ATCC cell lines, fixed DMSO concentrations).
- Structure-Activity Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) to identify activity trends .
Q. What strategies are recommended for interpreting crystallographic data of this compound using SHELX?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (150 K) minimizes thermal motion .
- Refinement in SHELXL :
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a=7.937, b=10.759, c=11.933 |
| R-factor | <0.043 |
| Hydrogen placement | Riding model |
Q. How can QSAR studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Descriptor Selection : Compute logP, molar refractivity, and HOMO/LUMO energies (Gaussian 09).
- Model Building : Use partial least squares (PLS) regression to correlate descriptors with bioactivity (IC50).
- Derivative Design : Introduce electron-withdrawing groups (e.g., -NO2) at the para position to improve binding to hydrophobic enzyme pockets .
Q. What methodologies optimize solubility without compromising stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Esterify methoxy groups to form pH-sensitive prodrugs .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic stability .
Q. How do steric and electronic factors influence stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Degradation :
| pH | Half-life (hrs) | Major Degradant |
|---|---|---|
| 1.2 | 12 | Hydrazine |
| 7.4 | 48 | None |
| 9.0 | 36 | Oxidized imine |
- Steric Shielding : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce hydrolysis at acidic pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
